molecular formula C19H15FN2O2S B3141279 3-[(4-fluorobenzyl)oxy]-N'-[(E)-phenylmethylidene]-2-thiophenecarbohydrazide CAS No. 478246-46-7

3-[(4-fluorobenzyl)oxy]-N'-[(E)-phenylmethylidene]-2-thiophenecarbohydrazide

Cat. No.: B3141279
CAS No.: 478246-46-7
M. Wt: 354.4 g/mol
InChI Key: PNYKHKNJXGGTBA-CIAFOILYSA-N
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Description

3-[(4-fluorobenzyl)oxy]-N’-[(E)-phenylmethylidene]-2-thiophenecarbohydrazide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a thiophene ring, a fluorobenzyl group, and a phenylmethylidene hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorobenzyl)oxy]-N’-[(E)-phenylmethylidene]-2-thiophenecarbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-fluorobenzyl alcohol: This can be achieved through the reduction of 4-fluorobenzaldehyde using a reducing agent such as sodium borohydride.

    Formation of 4-fluorobenzyl bromide: The 4-fluorobenzyl alcohol is then converted to 4-fluorobenzyl bromide using hydrobromic acid.

    Synthesis of 3-[(4-fluorobenzyl)oxy]thiophene: The 4-fluorobenzyl bromide is reacted with thiophene-2-carboxylic acid in the presence of a base such as potassium carbonate to form the desired intermediate.

    Formation of the final compound: The intermediate is then reacted with phenylhydrazine and an appropriate aldehyde under reflux conditions to yield 3-[(4-fluorobenzyl)oxy]-N’-[(E)-phenylmethylidene]-2-thiophenecarbohydrazide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(4-fluorobenzyl)oxy]-N’-[(E)-phenylmethylidene]-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the phenylmethylidene hydrazide moiety.

    Substitution: Substituted derivatives at the fluorobenzyl group.

Scientific Research Applications

3-[(4-fluorobenzyl)oxy]-N’-[(E)-phenylmethylidene]-2-thiophenecarbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-fluorobenzyl)oxy]-N’-[(E)-phenylmethylidene]-2-thiophenecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-chlorobenzyl)oxy]-N’-[(E)-phenylmethylidene]-2-thiophenecarbohydrazide
  • 3-[(4-bromobenzyl)oxy]-N’-[(E)-phenylmethylidene]-2-thiophenecarbohydrazide
  • 3-[(4-methylbenzyl)oxy]-N’-[(E)-phenylmethylidene]-2-thiophenecarbohydrazide

Uniqueness

3-[(4-fluorobenzyl)oxy]-N’-[(E)-phenylmethylidene]-2-thiophenecarbohydrazide is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical properties such as increased lipophilicity and potential bioactivity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(E)-benzylideneamino]-3-[(4-fluorophenyl)methoxy]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O2S/c20-16-8-6-15(7-9-16)13-24-17-10-11-25-18(17)19(23)22-21-12-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,23)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYKHKNJXGGTBA-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=C(C=CS2)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=C(C=CS2)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(4-fluorobenzyl)oxy]-N'-[(E)-phenylmethylidene]-2-thiophenecarbohydrazide
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3-[(4-fluorobenzyl)oxy]-N'-[(E)-phenylmethylidene]-2-thiophenecarbohydrazide
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3-[(4-fluorobenzyl)oxy]-N'-[(E)-phenylmethylidene]-2-thiophenecarbohydrazide
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3-[(4-fluorobenzyl)oxy]-N'-[(E)-phenylmethylidene]-2-thiophenecarbohydrazide
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3-[(4-fluorobenzyl)oxy]-N'-[(E)-phenylmethylidene]-2-thiophenecarbohydrazide
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3-[(4-fluorobenzyl)oxy]-N'-[(E)-phenylmethylidene]-2-thiophenecarbohydrazide

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